molecular formula C23H32ClN3O3 B283284 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE

2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE

Cat. No.: B283284
M. Wt: 434 g/mol
InChI Key: XMPCJPNGSCUWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and a dimethylaminoethylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The dimethylaminoethylamino moiety is then added via a nucleophilic substitution reaction. The final step involves the acylation of the intermediate compound with N-(2-phenylethyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide
  • 2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H32ClN3O3

Molecular Weight

434 g/mol

IUPAC Name

2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H32ClN3O3/c1-4-29-21-14-19(16-25-12-13-27(2)3)20(24)15-22(21)30-17-23(28)26-11-10-18-8-6-5-7-9-18/h5-9,14-15,25H,4,10-13,16-17H2,1-3H3,(H,26,28)

InChI Key

XMPCJPNGSCUWRL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)CNCCN(C)C)Cl)OCC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNCCN(C)C)Cl)OCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.